molecular formula C13H18N4O B2757524 2-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole CAS No. 2034408-97-2

2-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2757524
CAS No.: 2034408-97-2
M. Wt: 246.314
InChI Key: QJRCLLKPLFASOX-UHFFFAOYSA-N
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Description

The compound “(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone” is a synthetic compound that has a molecular formula of C13H18N4O. It contains a 1,2,3-triazole ring, a pyrrolidine ring, and a cyclohexene ring, all of which are common structures in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, pyrrolidine, and cyclohexene rings. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom . The cyclohexene ring is a six-membered ring containing one carbon-carbon double bond.

Scientific Research Applications

Synthesis and Characterization

  • The preparation of 3-Oxocyclohex-1-ene-1-carbonitrile involved steps that could be relevant for synthesizing related compounds, highlighting techniques in organic synthesis and potential applications in material science or medicinal chemistry (Lujan-Montelongo & Fleming, 2014).
  • A dipolar cycloaddition reaction was developed for accessing novel P2X7 antagonists, illustrating the compound's potential in drug discovery, especially in the treatment of mood disorders (Chrovian et al., 2018).

Chemical Reactions and Properties

  • The intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins showed unique reactivity, suggesting the compound's utility in creating diverse molecular architectures for pharmaceuticals or materials science (Zanirato, 2002).
  • Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas, could indicate the compound's potential in peptidomimetics and enzyme inhibition studies (Sañudo et al., 2006).

Applications in Material Science

  • 1,2,3-Triazole derivatives were explored as corrosion inhibitors for mild steel in acidic medium, pointing towards the compound's application in corrosion prevention and material protection technologies (Ma, 2017).
  • The catalytic potential of tris(triazolyl)methanol-Cu(I) structures for Huisgen 1,3-dipolar cycloadditions was demonstrated, underscoring the compound's role in facilitating efficient and green synthetic methodologies (Ozcubukcu et al., 2009).

Future Directions

The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the biological activities associated with 1,2,3-triazole, pyrrolidine, and cyclohexene rings, this compound could be of interest in medicinal chemistry .

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c18-13(11-4-2-1-3-5-11)16-9-6-12(10-16)17-14-7-8-15-17/h1-2,7-8,11-12H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRCLLKPLFASOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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